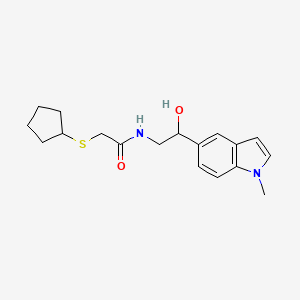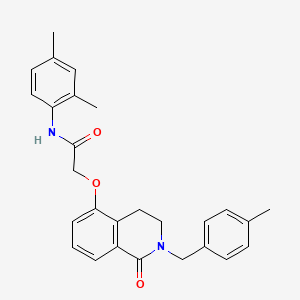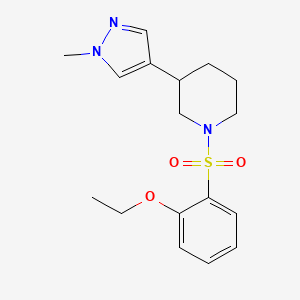
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine, also known as SM-406, is a small molecule inhibitor of multiple anti-apoptotic proteins. It has been shown to induce apoptosis in a variety of cancer cell lines and has potential as a therapeutic agent for cancer treatment.
Mécanisme D'action
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine inhibits several anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bfl-1. These proteins are overexpressed in many cancer cells and protect them from apoptosis. By inhibiting these proteins, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine induces apoptosis in cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to inhibit autophagy, a process that cancer cells use to survive under stress conditions.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders. However, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its specificity for anti-apoptotic proteins. This allows for targeted inhibition of cancer cells without affecting normal cells. Another advantage is its potential as a sensitizer for chemotherapy and radiation therapy. However, one limitation of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine is its low solubility, which can affect its effectiveness in some experiments. Another limitation is its potential toxicity to normal cells and tissues, which needs to be further evaluated.
Orientations Futures
For research on 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine include the development of more effective synthesis methods and the evaluation of its potential as a therapeutic agent for cancer treatment and autoimmune diseases. Further studies are needed to determine the optimal dosage and administration of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine and its potential toxicity to normal cells and tissues. In addition, the biochemical and physiological effects of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine on normal cells and tissues need to be further investigated.
Méthodes De Synthèse
The synthesis of 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine involves several steps, starting with the reaction of 1-(2-ethoxyphenyl)sulfonyl chloride with 1-methylpyrazole to form 1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine intermediate. The intermediate is then reacted with sodium hydride and 1-bromo-3-chloropropane to form the final product, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine. The synthesis method has been described in detail in several research articles.
Applications De Recherche Scientifique
1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 1-(2-Ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine has potential as a treatment for autoimmune diseases and inflammatory disorders.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-3-23-16-8-4-5-9-17(16)24(21,22)20-10-6-7-14(13-20)15-11-18-19(2)12-15/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNMSBASUVPOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxybenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)
![2-[(Prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2877333.png)

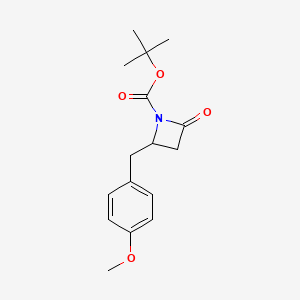
![6-benzyl-4-(4-(benzyloxy)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877336.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)benzenecarboxamide](/img/structure/B2877337.png)
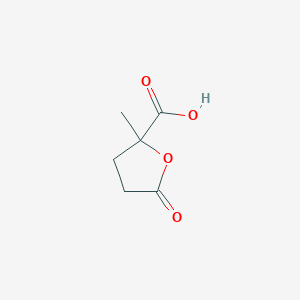
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2877339.png)
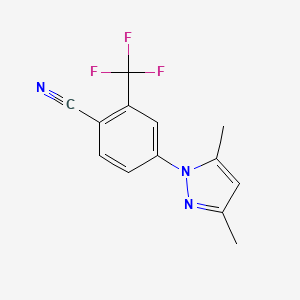
![1-benzyl-N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2877345.png)
![4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2877348.png)
